molecular formula C19H18N6O2S B7485986 4-{2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide

4-{2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide

Cat. No.: B7485986
M. Wt: 394.5 g/mol
InChI Key: DNLWMUMMGZYTGC-UHFFFAOYSA-N
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Description

The compound “4-{2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide” is a type of pyrazolopyrimidine, which is a fused nitrogen-containing heterocyclic ring system . Pyrazolopyrimidines are known to have various biological properties and therapeutic potentials .


Synthesis Analysis

The synthesis of a similar compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, was achieved by the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .


Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines structurally resembles purines . The exact molecular structure of “this compound” is not available in the retrieved data.

Properties

IUPAC Name

4-[2-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c20-28(26,27)16-8-6-14(7-9-16)10-11-21-18-17-12-24-25(19(17)23-13-22-18)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H2,20,26,27)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLWMUMMGZYTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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